1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde
CAS No.: 1481183-82-7
Cat. No.: VC2856372
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1481183-82-7 |
|---|---|
| Molecular Formula | C12H9F3N2O2 |
| Molecular Weight | 270.21 g/mol |
| IUPAC Name | 1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H9F3N2O2/c13-12(14,15)19-11-3-1-9(2-4-11)6-17-7-10(8-18)5-16-17/h1-5,7-8H,6H2 |
| Standard InChI Key | CUTRCELWYRKHKF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)C=O)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)C=O)OC(F)(F)F |
Introduction
Synthesis of Pyrazoles
Pyrazoles can be synthesized through various methods, including the condensation of hydrazines with 1,3-dicarbonyl compounds or by using the Vilsmeier-Haack reagent for specific derivatives . The synthesis of 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde would likely involve similar strategies, focusing on the incorporation of the trifluoromethoxy group and the aldehyde functionality.
Biological Activities
Pyrazoles have been shown to exhibit a range of biological activities:
-
Antioxidant and Anticancer Activities: Some pyrazole derivatives have demonstrated antioxidant properties and cytotoxic effects against various cancer cell lines .
-
Antimicrobial Activities: Pyrazole-based compounds have been explored for their potential as antimicrobial agents .
1-Methyl-4-(pyridin-4-ylmethylamino)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-5-carboxamide
This compound, with a similar trifluoromethoxy group, has a molecular weight of 391.3 g/mol and is identified by its PubChem CID 44439466 .
4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
This compound features a trifluoromethyl group instead of trifluoromethoxy and has a molecular weight of 127.10 g/mol .
Potential Applications
Given the biological activities associated with pyrazoles, compounds like 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde could be explored for:
-
Pharmaceutical Development: Their potential anticancer, antimicrobial, or anti-inflammatory properties make them candidates for drug development.
-
Chemical Synthesis: As intermediates or building blocks in organic synthesis, these compounds can be used to create more complex molecules with specific functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume